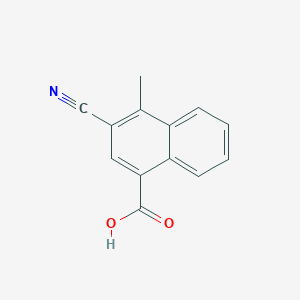
2-(Trifluoromethyl)piperazine acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)piperazine acetate is a chemical compound with the molecular formula C7H13F3N2O2 It is a derivative of piperazine, where one of the hydrogen atoms is replaced by a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-bromoethyl trifluoromethyl sulfonium triflate with protected 1,2-diamines under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)piperazine acetate may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethyl)piperazine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, methyl derivatives, and various substituted piperazines .
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)piperazine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs that target specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)piperazine acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .
Comparación Con Compuestos Similares
Trifluoromethylphenyl piperazine: Similar in structure but with a phenyl group instead of an acetate group.
Trifluoromethylpyridine: Contains a pyridine ring instead of a piperazine ring.
Trifluoromethylbenzene: A simpler structure with a benzene ring.
Uniqueness: 2-(Trifluoromethyl)piperazine acetate is unique due to its combination of the piperazine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H13F3N2O2 |
|---|---|
Peso molecular |
214.19 g/mol |
Nombre IUPAC |
acetic acid;2-(trifluoromethyl)piperazine |
InChI |
InChI=1S/C5H9F3N2.C2H4O2/c6-5(7,8)4-3-9-1-2-10-4;1-2(3)4/h4,9-10H,1-3H2;1H3,(H,3,4) |
Clave InChI |
FVSRDKHTMFCSAN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1CNC(CN1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11891360.png)



![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B11891389.png)
![4-Ethoxyoxazolo[4,5-c]quinoline](/img/structure/B11891399.png)



![1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo-](/img/structure/B11891422.png)
![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11891432.png)



